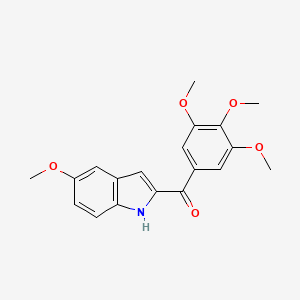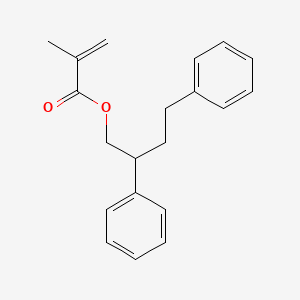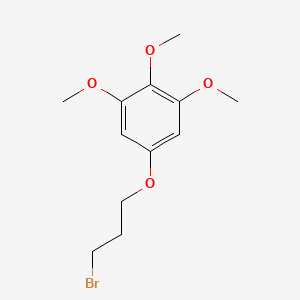
Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- is an organic compound with the molecular formula C12H17BrO4 It is a derivative of benzene, where the benzene ring is substituted with three methoxy groups and a 3-bromopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- typically involves the reaction of 1,2,3-trimethoxybenzene with 3-bromopropanol in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, metal catalysts.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity. It may be used in the study of enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromopropoxy group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2,3-trimethoxy-: Lacks the bromopropoxy group, making it less reactive in nucleophilic substitution reactions.
Benzene, 5-(3-chloropropoxy)-1,2,3-trimethoxy-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
Benzene, 5-(3-iodopropoxy)-1,2,3-trimethoxy-:
Uniqueness: Benzene, 5-(3-bromopropoxy)-1,2,3-trimethoxy- is unique due to the presence of the bromopropoxy group, which provides a reactive site for various chemical reactions. This makes it a versatile compound for use in synthetic chemistry and other scientific research applications.
Eigenschaften
CAS-Nummer |
204979-20-4 |
|---|---|
Molekularformel |
C12H17BrO4 |
Molekulargewicht |
305.16 g/mol |
IUPAC-Name |
5-(3-bromopropoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H17BrO4/c1-14-10-7-9(17-6-4-5-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
NBMXGXQPMNZIQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
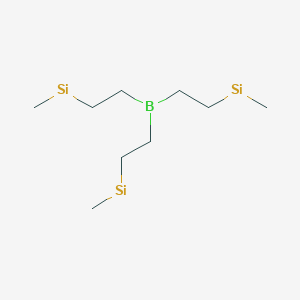
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
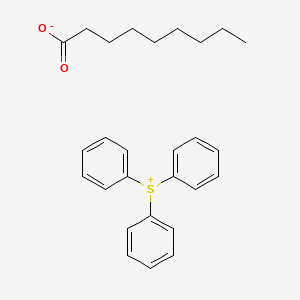
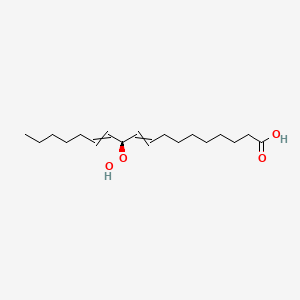
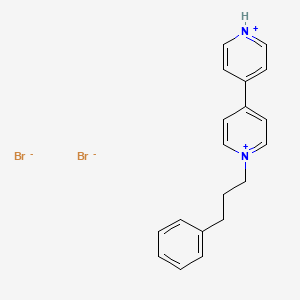
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
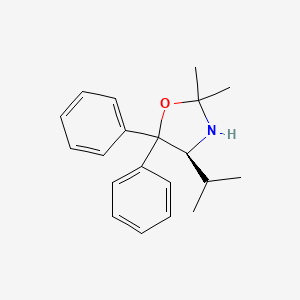
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
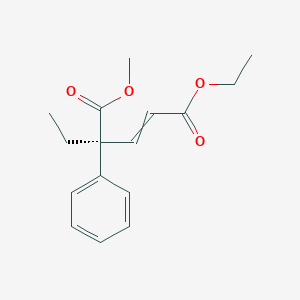
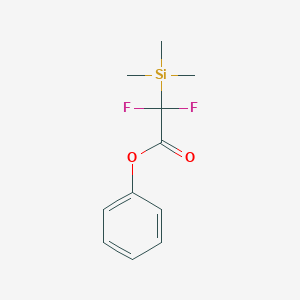
![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
